7-Fluoro-8-nitroquinoline
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Overview
Description
7-Fluoro-8-nitroquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-nitroquinoline typically involves the nitration of 7-fluoroquinoline. This process can be achieved by treating 7-fluoroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the nitration reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 7-Fluoro-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-nitroquinoline involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the fluorine atom, which may reduce its biological activity compared to 7-Fluoro-8-nitroquinoline.
Uniqueness: this compound’s unique combination of fluorine and nitro groups enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
236093-09-7 |
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Molecular Formula |
C9H5FN2O2 |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
7-fluoro-8-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H |
InChI Key |
JGPOCZXCLWHQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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